1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
Description
1-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole-based amine compound characterized by a 1,2,4-triazole core substituted with a methyl group at position 1 and an isobutyl group at position 3. Triazole derivatives are widely studied for their pharmacological and agrochemical applications due to their stability, hydrogen-bonding capacity, and versatility in molecular interactions .
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-5-8(11)10-12-9(6-7(2)3)13-14(10)4/h7-8H,5-6,11H2,1-4H3 |
InChI Key |
CHGJGJPWTUUPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=NN1C)CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Construction of the 1,2,4-Triazole Core and Subsequent Functionalization
One of the classical approaches involves the initial synthesis of the 1,2,4-triazole ring system, followed by regioselective introduction of the isobutyl and methyl substituents, and finally attachment of the propan-1-amine side chain.
Starting Materials and Reaction Conditions
- Starting materials: Aminoguanidine hydrochloride, substituted succinic anhydrides, and various amines.
- Key intermediate: N-guanidinosuccinimide or N-arylsuccinimides.
- Reaction medium: Typically polar aprotic solvents such as dimethylformamide (DMF).
- Activation: Microwave irradiation has been employed to enhance reaction rates and yields.
- Temperature: Elevated temperatures around 80 °C to 120 °C are common.
- Time: Reaction times vary from a few hours to overnight depending on the nucleophilicity of the amine.
Mechanistic Insights
- The reaction proceeds via nucleophilic opening of the succinimide ring by the amine, followed by recyclization to form the 1,2,4-triazole ring.
- Nucleophilicity of the amine is critical; aliphatic amines (like propan-1-amine) react smoothly, whereas aromatic amines require alternative pathways.
- Methylation and alkylation steps are typically carried out either before or after ring closure, depending on the synthetic route.
Representative Data Table: Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-guanidinosuccinimide formation | Aminoguanidine hydrochloride + succinic anhydride | 80 | 4 | 75 | Intermediate for triazole formation |
| Ring closure with propan-1-amine | Microwave irradiation, DMF solvent | 120 | 1 | 68 | Efficient with aliphatic amines |
| Methylation of triazole N-1 | Methyl iodide, base (e.g., K2CO3) | 60 | 6 | 80 | Selective N-methylation |
| Alkylation with isobutyl group | Alkyl halide (isobutyl bromide), base | 70 | 8 | 65 | Regioselective alkylation at C-3 position |
One-Pot or Multi-Component Synthesis Approaches
Recent advances have demonstrated the utility of one-pot, multi-component reactions (MCRs) for rapid assembly of 1,2,4-triazole derivatives, including trisubstituted variants.
General Procedure
- Simultaneous condensation of hydrazines or aminoguanidines, carboxylic acid derivatives, and alkylating agents in a single reaction vessel.
- Use of solid-supported synthesis or solution-phase combinatorial chemistry techniques.
- Reaction conditions optimized for mild temperatures and shorter reaction times.
Advantages
- Streamlined synthesis reduces purification steps.
- Facilitates rapid generation of compound libraries for screening.
- Good compatibility with a range of substituents including alkyl, aryl, and heteroaryl groups.
Limitations
- Control over regioselectivity can be challenging.
- Some substituents may require protection/deprotection strategies.
- Reaction optimization is necessary for each target derivative.
Summary Table: One-Pot Synthesis Parameters
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Starting materials | Aminoguanidine, alkyl/aryl carboxylic acids, alkyl halides | Varied depending on target structure |
| Solvent | DMF, DMSO, or ethanol | Polar aprotic solvents preferred |
| Temperature | 60–100 °C | Controlled heating or microwave |
| Time | 1–12 hours | Depends on substrate reactivity |
| Yield | 50–85% | Moderate to good |
| Purification | Chromatography or recrystallization | Standard methods |
Comprehensive Research Findings and Comparative Analysis
- The nucleophilic opening of succinimide intermediates followed by recyclization is a reliable route for introducing the propan-1-amine moiety onto the triazole ring, especially when using aliphatic amines.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
- The one-pot multi-component approach offers a practical alternative for rapid synthesis of trisubstituted 1,2,4-triazoles, including the target compound, with good functional group tolerance.
- Alkylation steps to introduce the isobutyl and methyl groups require careful control of reaction conditions to ensure regioselectivity and avoid polysubstitution or side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern on the triazole ring significantly influences molecular weight, lipophilicity, and steric effects. Key analogs include:
Biological Activity
1-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by relevant data and case studies.
The molecular formula of 1-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is , with a molecular weight of 196.29 g/mol. Its structure features a triazole ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H20N4 |
| Molecular Weight | 196.29 g/mol |
| CAS Number | 1339858-69-3 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains. In vitro studies demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Properties
A study evaluated the antibacterial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 4.9 µM to 17 µM against E. coli ATCC 35128, indicating strong antibacterial activity .
Antifungal Activity
Triazoles are primarily recognized for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts cellular integrity and function.
Research Findings:
In a comparative study, various triazole compounds were assessed for their antifungal activity against Candida albicans. The results indicated that some derivatives exhibited potent antifungal effects with low MIC values .
The biological activity of 1-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cell wall synthesis in bacteria and ergosterol synthesis in fungi.
- Receptor Modulation : It may also modulate receptors involved in signaling pathways that regulate cell growth and proliferation.
Applications in Medicine
The potential applications of this compound extend to drug development:
- Antimicrobial Agents : Given its demonstrated antimicrobial properties, it may serve as a lead compound for developing new antibiotics or antifungal medications.
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine?
Methodological Answer:
The synthesis of triazole derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For this compound, key steps may include:
- Cyclocondensation : Reacting hydrazine derivatives with nitriles or carboxylic acids under reflux conditions to form the triazole core .
- Alkylation : Introducing the isobutyl and methyl groups via nucleophilic substitution, requiring precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
- Amine Functionalization : Propan-1-amine attachment through reductive amination or coupling reactions, often using catalysts like Pd/C or NaBH₄ .
Critical Parameters : - Catalyst Selection : Palladium-based catalysts improve yield in coupling reactions .
- Solvent Choice : Polar aprotic solvents enhance reaction rates but may require purification via column chromatography .
- Temperature Control : Excess heat can lead to side products like tautomers or decomposition .
Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₉N₅) with <5 ppm error .
- X-ray Crystallography : Resolve tautomeric ambiguity (e.g., 1,2,4-triazole vs. 1,3,4-triazole) by analyzing bond lengths and angles in crystalline form .
Advanced: How can researchers address discrepancies in structural elucidation data (e.g., conflicting NMR or crystallography results)?
Methodological Answer:
- Tautomerism Analysis : Use computational tools (DFT calculations) to predict stable tautomers and compare with experimental NMR shifts or crystallographic data .
- Dynamic NMR Studies : Perform variable-temperature NMR to detect tautomeric equilibria or conformational flexibility .
- Synchrotron Crystallography : Resolve ambiguities in X-ray data by collecting high-resolution datasets (≤0.8 Å) to clarify bond orders and hydrogen bonding .
Advanced: What in silico strategies are effective for predicting the bioactivity of this compound against biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors, focusing on the triazole ring’s hydrogen-bonding potential .
- QSAR Modeling : Train models on triazole derivatives with known IC₅₀ values to predict binding affinity based on substituent electronegativity and steric parameters .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-target complexes and identify key interaction residues .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., alkylating agents) .
- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Advanced: What mechanistic insights explain the reactivity of the triazole ring under varying pH conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the triazole N2 atom increases electrophilicity, facilitating nucleophilic attacks (e.g., alkylation) .
- Basic Conditions : Deprotonation at N4 enhances resonance stabilization, reducing reactivity but promoting tautomerization .
- pH-Dependent Tautomerism : Use UV-Vis spectroscopy to monitor shifts in λmax (240–280 nm) correlated with tautomeric states .
Advanced: How can researchers optimize synthetic yield when scaling up production?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize parameters like temperature, solvent ratio, and catalyst loading .
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) to minimize side reactions .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Basic: What are the key physicochemical properties of this compound, and how do they influence solubility and stability?
Advanced: How can interaction studies with biological targets (e.g., enzymes) be designed to validate hypothesized mechanisms?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to determine affinity (KD) for targets like kinases .
- ITC (Isothermal Titration Calorimetry) : Quantify enthalpy/entropy changes during binding to identify driving forces (e.g., hydrophobic vs. hydrogen bonding) .
- Mutagenesis Studies : Replace key residues (e.g., Ser123 in active sites) to confirm binding specificity .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies and apply statistical weighting to account for variability in assay conditions (e.g., IC₅₀ differences due to ATP concentration in kinase assays) .
- Orthogonal Assays : Validate hits using complementary techniques (e.g., enzymatic vs. cell-based assays) to exclude false positives .
- Structural Biology : Compare co-crystal structures of the compound with targets to identify binding pose discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
